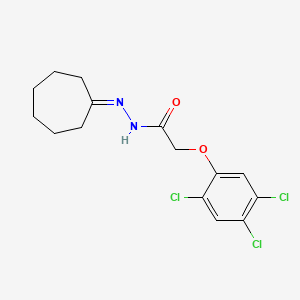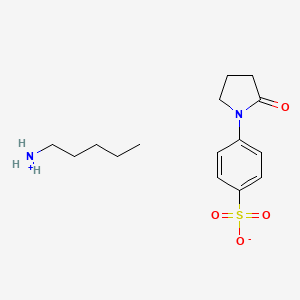![molecular formula C26H28N4O2S B12477191 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12477191.png)
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(NAPHTHALENE-1-CARBONYL)THIOUREA is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(NAPHTHALENE-1-CARBONYL)THIOUREA typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with butanoyl chloride to form 4-(4-butanoylpiperazin-1-yl)phenyl.
Coupling with Naphthalene Derivative: The next step involves the coupling of the piperazine derivative with a naphthalene-1-carbonyl chloride under basic conditions to form the intermediate product.
Introduction of the Thiourea Group: Finally, the intermediate product is reacted with thiourea under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(NAPHTHALENE-1-CARBONYL)THIOUREA exerts its effects is likely related to its ability to interact with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene moiety may contribute to the compound’s ability to intercalate into DNA or interact with other aromatic systems.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one: This compound features a piperazine ring and a phthalazinone moiety, similar to the piperazine and naphthalene groups in the target compound.
4-[4-(4-Hydroxyphenyl)-1-piperazinyl]phenylcarbamate: This compound also contains a piperazine ring and an aromatic system, making it structurally similar.
Uniqueness
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(NAPHTHALENE-1-CARBONYL)THIOUREA is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperazine ring, naphthalene moiety, and thiourea group creates a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C26H28N4O2S |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H28N4O2S/c1-2-6-24(31)30-17-15-29(16-18-30)21-13-11-20(12-14-21)27-26(33)28-25(32)23-10-5-8-19-7-3-4-9-22(19)23/h3-5,7-14H,2,6,15-18H2,1H3,(H2,27,28,32,33) |
InChI Key |
OJJLQXRPDIBWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine](/img/structure/B12477109.png)

![5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B12477117.png)
![1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477118.png)


methanone](/img/structure/B12477127.png)
![2-{4-[(4-chlorophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12477138.png)
![N-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12477140.png)

![3,4,5-triethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B12477175.png)

![ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12477180.png)
![4-{[4-(2,6-Dimethylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B12477195.png)
